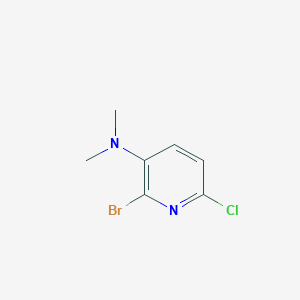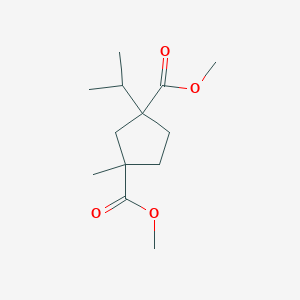
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C₁₃H₂₂O₄. It is a cyclopentane derivative with two ester functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylic acid.
Reduction: 1-isopropyl-3-methylcyclopentane-1,3-diol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The compound’s cyclopentane ring structure also contributes to its unique reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl cyclopentane-1,3-dicarboxylate
- Dimethyl 1-methylcyclopentane-1,3-dicarboxylate
- Dimethyl 1-ethylcyclopentane-1,3-dicarboxylate
Uniqueness
Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate is unique due to the presence of both isopropyl and methyl groups on the cyclopentane ring, which influence its chemical reactivity and physical properties. This structural variation can lead to different biological activities and applications compared to its analogs.
Eigenschaften
Molekularformel |
C13H22O4 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
dimethyl 1-methyl-3-propan-2-ylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-9(2)13(11(15)17-5)7-6-12(3,8-13)10(14)16-4/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
DZSWKBZPPVWXQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCC(C1)(C)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


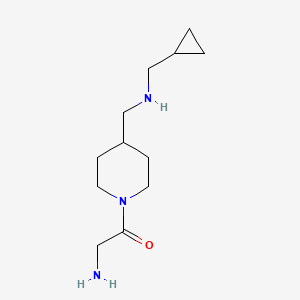

![tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15228968.png)
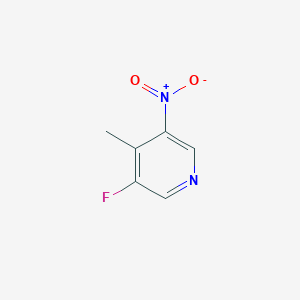
![1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)
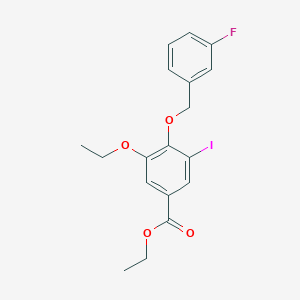
![2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B15228982.png)
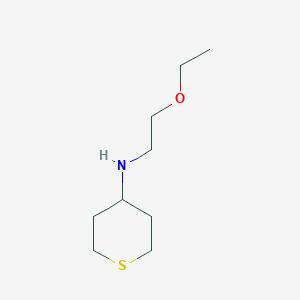
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B15229008.png)

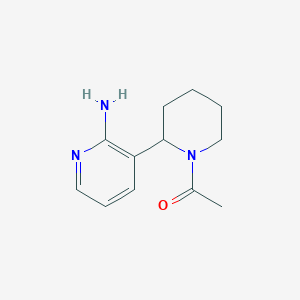
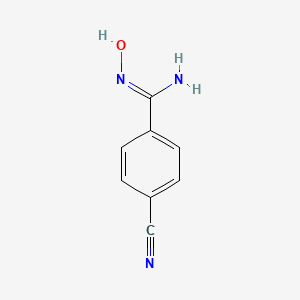
![5-Chlorobenzo[D]isothiazole](/img/structure/B15229051.png)
